pyridazine-4-carbothioamide
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Overview
Description
Pyridazine-4-carbothioamide is a heterocyclic compound characterized by a pyridazine ring substituted with a carbothioamide group at the 4-position.
Mechanism of Action
Target of Action
Pyridazine-4-carbothioamide, also known as 4-Pyridazinecarbothioamide, is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Action Environment
It is known that various genetic and environmental factors can influence the action of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4-carbothioamide typically involves the reaction of pyridazine derivatives with thiourea under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfonamide group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridazine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.
Industry: this compound is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the carbothioamide group.
Pyridazinone: A derivative with a keto group instead of the thioamide group.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions.
Uniqueness: Pyridazine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyridazine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKQMUCGAMQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-43-8 |
Source
|
Record name | pyridazine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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